3-{[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-[(Z)-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a sulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, 3-[(Z)-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
The compound’s potential therapeutic properties are being explored in medicine. It has shown promise in preliminary studies as an antimicrobial agent and is being investigated for its potential use in treating various infections .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique chemical properties make it valuable in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-[(Z)-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-BENZYL-5-(2-HYDROXY-3-NITROBENZYLIDENE)-2-THIOXOTHIAZOLIDIN-4-ONE
- 4-HYDROXY-3-NITROPHENYLACETIC ACID
Uniqueness
Compared to similar compounds, 3-[(Z)-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolidinone ring and nitrophenyl group make it particularly effective in interacting with biological targets, setting it apart from other related compounds .
Properties
Molecular Formula |
C10H7N3O4S2 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7N3O4S2/c14-8-2-1-6(3-7(8)13(16)17)4-11-12-9(15)5-19-10(12)18/h1-4,14H,5H2/b11-4- |
InChI Key |
SXMCJSLCSAKPNR-WCIBSUBMSA-N |
Isomeric SMILES |
C1C(=O)N(C(=S)S1)/N=C\C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N=CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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